molecular formula C15H23NO4 B6319537 Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate CAS No. 1057489-72-1

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate

Cat. No.: B6319537
CAS No.: 1057489-72-1
M. Wt: 281.35 g/mol
InChI Key: NFOQOHIIGXPGGP-UHFFFAOYSA-N
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Description

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate is an organic compound with the molecular formula C15H23NO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position is substituted with a bis(2-methoxyethyl)aminomethyl group

Properties

IUPAC Name

methyl 4-[[bis(2-methoxyethyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-18-10-8-16(9-11-19-2)12-13-4-6-14(7-5-13)15(17)20-3/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQOHIIGXPGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with bis(2-methoxyethyl)amine. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like 1,2-dichloroethane. The mixture is heated to 60°C and stirred for 18 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Material Science: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate involves its interaction with various molecular targets. The bis(2-methoxyethyl)amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 4-formylbenzoate

Uniqueness

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate is unique due to the presence of the bis(2-methoxyethyl)amino group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate, a compound with potential biological activity, has gained attention in various fields, including pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C15H21N1O4
  • CAS Number : 1057489-72-1

The compound features a benzoate moiety linked to a bis(2-methoxyethyl)amino group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
  • Receptor Modulation : It can bind to receptors, potentially influencing signaling pathways related to inflammation or cell proliferation.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study on similar compounds demonstrated notable antibacterial activity against various pathogens, suggesting that this compound could also possess similar effects.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. In vitro studies have shown that related benzoate compounds can reduce pro-inflammatory cytokine production in macrophages, indicating a possible therapeutic role in inflammatory conditions.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine production
Enzyme InhibitionModulation of metabolic enzymes

Table 2: Comparative Analysis of Related Compounds

Compound NameAntimicrobial Activity (MIC)Anti-inflammatory Activity
Methyl Benzoate0.3% (v/v)Moderate
This compoundNot yet quantifiedPotentially high
Methyl 4-(aminomethyl)benzoate0.5% (v/v)Low

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of methyl benzoate derivatives against common pathogens. Results indicated that compounds with similar structural features demonstrated significant inhibition zones against E. coli and S. aureus, suggesting potential for further exploration of this compound in antimicrobial applications.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers assessed the anti-inflammatory properties of benzoate derivatives using macrophage cultures. The results revealed that these compounds could significantly downregulate the expression of TNF-alpha and IL-6, key inflammatory mediators. This finding supports the hypothesis that this compound may also exhibit similar anti-inflammatory effects.

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